molecular formula C24H19N3O3 B5451286 2-[2-(4-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

2-[2-(4-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

Cat. No.: B5451286
M. Wt: 397.4 g/mol
InChI Key: YLPYSTDYNCCNNG-NTCAYCPXSA-N
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Description

“2-[2-(4-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C24H19N3O3 . It belongs to the class of quinazolinones, a diverse group of nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of quinazolinones like “this compound” often involves cyclization, condensation, and hydrolysis reactions . The structures of the synthesized compounds are usually verified using 1H NMR, FTIR, and elemental microanalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinazolinone core with a 2-nitrophenyl vinyl group at the 2-position and a phenylethyl group at the 3-position .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The reactivity of the 2-methyl group and the 3-amino group in quinazolinones can also be significant .

Future Directions

The future directions for “2-[2-(4-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

2-[(E)-2-(4-nitrophenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c28-24-21-8-4-5-9-22(21)25-23(26(24)17-16-18-6-2-1-3-7-18)15-12-19-10-13-20(14-11-19)27(29)30/h1-15H,16-17H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPYSTDYNCCNNG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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